Cas no 104295-55-8 (2-Naphthylamine-6-sulfomethylamide)

2-Naphthylamine-6-sulfomethylamide structure
104295-55-8 structure
商品名:2-Naphthylamine-6-sulfomethylamide
CAS番号:104295-55-8
MF:C11H12N2O2S
メガワット:236.29018
CID:62471
PubChem ID:3034961

2-Naphthylamine-6-sulfomethylamide 化学的及び物理的性質

名前と識別子

    • 6-Amino-N-methylnaphthalene-2-sulfonamide
    • 2-Naphthalene Sulfonamide-6-Amino-N-Methyl
    • 2-naphthylamine-6-sulfon-methylamide
    • 2-Naphthylamine-6-sulfonmethylamide
    • 6-amino-N-methyl-2-Naphthalenesulfonamide
    • 6-Methylaminosulfonyl-2-naphthylamine
    • SCHEMBL9404993
    • 104295-55-8
    • 2-Naphthylamine-6-sulfonylmethylamine
    • 2-Naphthylamine-6-sulfomethylamide
    • EC 412-120-4
    • AKOS015897370
    • FT-0656445
    • 2-Naphthylamine-6-sulfonylmethylamide
    • NS00001088
    • DTXSID70888817
    • 2-Naphthalenesulfonamide, 6-amino-N-methyl-
    • CS-0440160
    • A800950
    • G78555
    • 2-Naphthylamine-6-sulfonmethylamine
    • RBQODZRXIYFUJS-UHFFFAOYSA-N
    • DB-059117
    • MDL: MFCD02684427
    • インチ: InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,12H2,1H3
    • InChIKey: RBQODZRXIYFUJS-UHFFFAOYSA-N
    • ほほえんだ: CNS(=O)(=O)C1=CC2=CC=C(C=C2C=C1)N

計算された属性

  • せいみつぶんしりょう: 236.06200
  • どういたいしつりょう: 236.062
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 80.6A^2

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 157-163 ºC
  • ふってん: 466.8±37.0 °C at 760 mmHg
  • フラッシュポイント: 236.1±26.5 °C
  • 屈折率: 1.658
  • PSA: 80.57000
  • LogP: 3.38300
  • じょうきあつ: No data available

2-Naphthylamine-6-sulfomethylamide セキュリティ情報

2-Naphthylamine-6-sulfomethylamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

2-Naphthylamine-6-sulfomethylamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N233645-2.5g
2-Naphthylamine-6-sulfomethylamide
104295-55-8
2.5g
$ 250.00 2022-06-03
TRC
N233645-10g
2-Naphthylamine-6-sulfomethylamide
104295-55-8
10g
$ 745.00 2022-06-03
TRC
N233645-5g
2-Naphthylamine-6-sulfomethylamide
104295-55-8
5g
$ 465.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N68850-5g
6-Amino-N-methylnaphthalene-2-sulfonamide
104295-55-8
5g
¥852.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N68850-1g
6-Amino-N-methylnaphthalene-2-sulfonamide
104295-55-8
1g
¥372.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N859383-1g
2-Naphthylamine-6-sulfonmethylamide
104295-55-8 ≥95%
1g
¥292.50 2022-09-01
Aaron
AR00HB0R-1g
2-Naphthalenesulfonamide, 6-amino-N-methyl-
104295-55-8 95%
1g
$54.00 2025-02-11
A2B Chem LLC
AI06335-5g
6-Amino-N-methylnaphthalene-2-sulfonamide
104295-55-8 ≥95%
5g
$243.00 2024-04-20
A2B Chem LLC
AI06335-1g
6-Amino-N-methylnaphthalene-2-sulfonamide
104295-55-8 ≥95%
1g
$65.00 2024-04-20
Chemenu
CM141709-25g
6-methylaminosulfonyl-2-naphthylamine
104295-55-8 95%
25g
$252 2023-11-26

2-Naphthylamine-6-sulfomethylamide 関連文献

2-Naphthylamine-6-sulfomethylamideに関する追加情報

Professional Introduction to 2-Naphthylamine-6-sulfomethylamide (CAS No. 104295-55-8)

2-Naphthylamine-6-sulfomethylamide, a compound with the chemical identifier CAS No. 104295-55-8, represents a significant molecule in the realm of pharmaceutical and biochemical research. This compound, characterized by its naphthylamine core structure and sulfomethylamide functional group, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The unique structural attributes of this molecule make it a valuable candidate for further exploration in various therapeutic areas.

The molecular framework of 2-Naphthylamine-6-sulfomethylamide consists of a naphthalene ring system substituted with an amine group at the 2-position and a sulfomethylamide moiety at the 6-position. This configuration imparts distinct chemical properties that are exploited in synthetic chemistry and biological assays. The sulfomethylamide group, in particular, contributes to the compound's solubility and reactivity, making it an attractive scaffold for designing novel bioactive molecules.

In recent years, there has been a surge in research focused on developing new therapeutic agents derived from heterocyclic compounds. Among these, derivatives of naphthylamine have shown promise in treating a variety of diseases, including cancer, infectious disorders, and inflammatory conditions. The introduction of the sulfomethylamide group into the naphthylamine core enhances the compound's pharmacological profile, potentially improving its binding affinity to biological targets and metabolic stability.

One of the most compelling aspects of 2-Naphthylamine-6-sulfomethylamide is its potential as a precursor in the synthesis of more complex pharmaceutical entities. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes involved in disease pathways. For instance, studies have demonstrated its utility in creating compounds that modulate kinases and other signaling proteins, which are critical in cancer progression. The sulfomethylamide moiety serves as a handle for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities.

The sulfomethylamide group also plays a crucial role in enhancing the compound's solubility in aqueous environments, which is a desirable trait for drug formulations intended for oral or injectable administration. This property is particularly important in drug development, where bioavailability and distribution within the body are key factors determining therapeutic efficacy. Additionally, the presence of charged or polar functional groups like sulfomethylamides can improve binding interactions with protein targets, leading to higher affinity and prolonged duration of action.

Recent advancements in computational chemistry have further accelerated the exploration of 2-Naphthylamine-6-sulfomethylamide and its derivatives. Molecular modeling techniques allow researchers to predict the binding modes of this compound with various biological targets with remarkable accuracy. These predictions are invaluable in guiding experimental efforts and optimizing lead structures for drug development. By integrating computational methods with traditional synthetic approaches, scientists can efficiently screen large libraries of compounds for potential therapeutic applications.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors based on naphthylamine derivatives due to their reported efficacy and safety profiles. The structural versatility of 2-Naphthylamine-6-sulfomethylamide makes it an ideal candidate for generating analogs with enhanced pharmacological properties. Researchers have employed strategies such as structure-based drug design and high-throughput screening to identify promising candidates for further development.

In conclusion, 2-Naphthylamine-6-sulfomethylamide (CAS No. 104295-55-8) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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